molecular formula C10H7FS B1343901 2-(2-Fluorophenyl)thiophene CAS No. 209592-45-0

2-(2-Fluorophenyl)thiophene

Cat. No. B1343901
M. Wt: 178.23 g/mol
InChI Key: GKWFSGWLAWEBKN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)thiophene is a compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities and uses in electronics and solar cells . Although the provided papers do not directly discuss 2-(2-Fluorophenyl)thiophene, they do provide insights into the synthesis, properties, and applications of related fluorinated thiophene compounds.

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives can involve various strategies. For instance, 3-Fluoro-4-hexylthiophene is prepared through a synthetic route that includes perbromination, protection of thiophene positions, and bromine/fluorine exchange . Similarly, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is synthesized using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . Another approach is the microwave-assisted synthesis of thiophene-based fluorophores . The synthesis of 2-(1,1-difluoroalkyl) thiophenes is examined using fluorination approaches such as fluorodeoxygenation and fluorodesulfurization . These methods highlight the versatility and complexity of synthesizing fluorinated thiophene derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is crucial for their electronic and optical properties. For example, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone has been determined, providing insights into the arrangement of fluorinated thiophene molecules . The crystal structures of related compounds, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, also reveal intermolecular interactions like hydrogen bonds and π–π stacking . These structural details are essential for understanding the behavior of these compounds in various applications.

Chemical Reactions Analysis

Fluorinated thiophenes can undergo a range of chemical reactions. The single fluorine atom of 2-fluoro-3-trifluoromethylthiophenes can be replaced by various nucleophiles, and depending on the substituent pattern, products can undergo [1,3]- and [1,5]-benzyl group migrations . This reactivity is important for further functionalization of the thiophene ring and for creating more complex molecules for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the oxidation potential, as seen with 3-hexyl-4-fluorothiophene . The electronic properties of conjugated polythiophenes can be tuned by substituting the median thiophene ring, affecting their suitability for electropolymerization . The optical and electronic properties of ambipolar diphenylamino end-capped oligofluorenylthiophenes and fluoroarene-thiophene are studied for their potential in OLEDs, with the thiophene chain length and end-caps significantly affecting their performance . The stability of fluorinated thiophenes is also a consideration, as seen with the synthesis and stability of 2-(1,1-difluoroalkyl) thiophenes .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules are used in organic field-effect transistors (OFETs) .
  • Fluorinated Thiophene Derivatives

    • Fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals .
    • Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .
  • Synthesis of Canagliflozin

    • 2-(4-Fluorophenyl)-thiophene, a similar compound to 2-(2-Fluorophenyl)thiophene, can be used to prepare Canagliflozin .
    • Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus .
  • Thermally Irreversible Photochromic Compounds

    • Thiophene-substituted perfluorocyclopentenes are being investigated as thermally irreversible photochromic compounds having a high resistance to fatigue .
  • Synthesis of Fluorothiophenes

    • Fluorothiophenes can be synthesized through various methods, including the functionalization of the thiophene ring .
    • For example, the reaction of thiophene with molecular fluorine (F2) at -63 °C (5% F2 in He) gave a mixture of 2- and 3-fluorothiophene .
  • Chemosensors

    • Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection .
    • For instance, a Thiophene-benzimidazole-based chemosensor was synthesized to detect S2− ions in water .
  • Synthesis of Advanced Compounds

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Fused Thiophene Systems

    • Fused thiophene systems, such as thienothiophene (two annulated units of thiophene), DTT (three fused subunits of thiophene), and thienoacenes (more than three annulated units of thiophene), are found more compatible in tuning the band gap .
    • They display diverse potential applications ranging from OLEDs, OFETs, solar cells, organic dyes, to fluorescent probes .

Safety And Hazards

The safety information for 2-(2-Fluorophenyl)thiophene indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .

Future Directions

Thiophene-based compounds, including 2-(2-Fluorophenyl)thiophene, have been the subject of ongoing research due to their potential biological activities and applications in various fields . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing applications in material science and other fields .

properties

IUPAC Name

2-(2-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWFSGWLAWEBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)thiophene

Synthesis routes and methods

Procedure details

2-Fluorobromobenzene and thiophene-2-boronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(2-fluorophenyl)thiophene as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Brandsma, HD Verkruijsse, SF Vasilevsky… - Application of Transition …, 1999 - Springer
In 1972 Kumada [1] and Corriu [2] reported the cross-coupling of olefmic and aryl haliDEs with alkyl- and arylmagnesium haliDEs in the presence of nickel compounds, such as dichloro […
Number of citations: 1 link.springer.com
L Brandsma, F Vasilevsky, HD Verkruijsse, J Rohr… - Springer
The present book may be considered as a continuation of our laboratory manuals dealing with the chemistry of acetylenes, allenes and polar organometallics. It contains a number of …
Number of citations: 3 link.springer.com
L Brandsma, SF Vasilevsky, HD Verkruijsse - 2012 - books.google.com
Homogeneous catalysis is an important strategy for the synthesis of high-valued chemicals. L. Brandsma has carefully selected and checked the experimental procedures illustrating the …
Number of citations: 449 books.google.com

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